2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide
Description
The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide features a 1,2,4-oxadiazole ring fused to a 2-oxopyridinone core, with a 4-bromophenyl substituent on the oxadiazole and an N-(4-chlorophenyl)acetamide side chain. Its molecular formula is C₂₂H₁₅BrClN₄O₃, yielding a molecular weight of ~498.8 g/mol.
Properties
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN4O3/c22-15-4-1-13(2-5-15)20-25-21(30-26-20)14-3-10-19(29)27(11-14)12-18(28)24-17-8-6-16(23)7-9-17/h1-11H,12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXWBZLRTSWEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its interactions with various biological targets, its synthesis, and its implications in therapeutic applications.
Chemical Structure and Properties
This compound features an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 398.66 g/mol. The presence of bromine and chlorine atoms in the structure may contribute to its reactivity and biological properties.
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing oxadiazole moieties have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar oxadiazole compounds displayed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer types, indicating potent cytotoxic effects .
Cholinesterase Inhibition
The compound is also evaluated for its potential as a cholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's. The oxadiazole derivatives have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported between 12.8 µM and 99.2 µM . This suggests that the compound could be beneficial in developing treatments for conditions characterized by cholinergic dysfunction.
Antioxidant Properties
Oxadiazole derivatives are recognized for their antioxidant capabilities. The presence of the oxadiazole ring enhances the binding affinity towards reactive oxygen species (ROS), thus providing neuroprotective effects . This property is particularly relevant for neurodegenerative diseases where oxidative stress plays a significant role.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies have shown that modifications on the phenyl rings significantly affect biological activity. For example, substituents such as bromine or chlorine enhance the anticancer activity compared to unsubstituted analogs .
Case Studies
- Anticancer Activity : A study conducted on various oxadiazole derivatives found that those with halogen substitutions (like bromine) exhibited enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts.
- Cholinesterase Inhibition : In vitro assays indicated that certain derivatives of oxadiazoles exhibited dual inhibition properties against AChE and BChE, making them promising candidates for further development in Alzheimer's treatment .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Features and Modifications
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula.
Key Observations:
- Core Heterocycle: The target’s 2-oxopyridinone core differs from pyridazinone (), quinolinone (), and pyridine (), which may influence electronic properties and binding specificity.
- Acetamide Modifications: The N-(4-chlorophenyl) group in the target contrasts with isopropyl () or methylquinolinone-linked chains (), affecting steric bulk and hydrogen-bonding capacity.
Key Observations:
- Purity and Stability : High HPLC purity (>99.7%) in analogs indicates robust purification protocols, likely applicable to the target.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing the compound?
The synthesis involves multi-step reactions, including cyclization and coupling steps. Key steps include:
- Oxadiazole ring formation : Cyclization of hydrazides with nitrile oxides under reflux in DMF or dichloromethane, catalyzed by bases like K₂CO₃ .
- Pyridinone core assembly : Condensation of ketoesters with urea derivatives at 80–100°C in ethanol or THF .
- Acetamide coupling : Reaction of intermediates with 4-chlorophenylamine using coupling agents (e.g., EDC/HOBt) in anhydrous DMF . Critical conditions include temperature control (60–120°C), solvent polarity, and inert atmospheres to avoid side reactions .
Q. Which spectroscopic techniques are recommended for confirming structural integrity?
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm bromophenyl and chlorophenyl groups. The acetamide NH appears as a singlet near δ 10.5–11.5 ppm .
- IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate the oxadiazole and acetamide moieties .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 527.8 for [M+H]⁺) confirm the molecular formula .
Q. What purification techniques ensure high compound purity post-synthesis?
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to isolate the acetamide product .
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity, verified by HPLC .
Advanced Research Questions
Q. How do electronic properties of substituents influence reactivity in nucleophilic substitution reactions?
- The 4-bromophenyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic attacks (e.g., Suzuki coupling) at the oxadiazole ring .
- Chlorophenyl acetamide : The electron-withdrawing Cl substituent stabilizes the amide bond, reducing hydrolysis rates in acidic conditions .
- Methodological tip : Use Hammett constants (σ) to predict substituent effects on reaction kinetics .
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and dosage ranges (1–50 µM) to minimize variability .
- SAR analysis : Modify the oxadiazole’s para-bromo substituent to fluoro or methoxy groups to assess potency trends against kinase targets .
- Metabolic stability testing : Use liver microsomes to evaluate if conflicting activity stems from differential metabolite profiles .
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Target fishing : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Molecular docking : Simulate interactions with COX-2 or EGFR kinases, focusing on hydrogen bonds between the acetamide NH and catalytic residues .
- Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive/non-competitive inhibition .
Q. What experimental approaches ensure compound stability during biological assays?
- Light sensitivity : Store solutions in amber vials at -20°C to prevent oxadiazole ring photodegradation .
- pH control : Use buffered media (pH 7.4) to avoid hydrolysis of the acetamide group .
- Freeze-thaw cycles : Limit to ≤3 cycles to prevent aggregation, confirmed by dynamic light scattering (DLS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
